molecular formula C12H16BNO5S B611620 Vaborbactam CAS No. 1360457-46-0

Vaborbactam

Cat. No.: B611620
CAS No.: 1360457-46-0
M. Wt: 297.14 g/mol
InChI Key: IOOWNWLVCOUUEX-WPRPVWTQSA-N
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Description

Vaborbactam is a β-lactamase inhibitor based on a cyclic boronic acid pharmacophore. It has been used in trials investigating the treatment of bacterial infections in subjects with varying degrees of renal insufficiency. In August 2017, a combination antibacterial therapy under the market name Vabomere was approved by the FDA for the treatment of adult patients with complicated urinary tract infections (cUTI). Vabomere consists of this compound and [Meropenem] for intravenous administration. This compound is added to the therapy to reduce the extent meropenem degradation by inhibiting the serine beta-lactamases expressed by the microorganism of target. The treatment aims to resolve infection-related symptoms of cUTI and achieve negative urine culture, when the infections are proven or strongly suspected to be caused by susceptible bacteria.
This compound is a beta Lactamase Inhibitor. The mechanism of action of this compound is as a beta Lactamase Inhibitor.

Biochemical Analysis

Biochemical Properties

Vaborbactam is a boronic acid β-lactamase inhibitor with a high affinity for serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC) . This compound inhibits a variety of β-lactamases, exhibiting a 69 nM K_i against the KPC-2 carbapenemase . It functions as transition state analogs of serine carbapenemase-catalyzed lactam hydrolysis and thereby inhibit these enzymes .

Cellular Effects

This compound restores potency to existing antibiotics by inhibiting the β-lactamase enzymes that would otherwise degrade them . When combined with an appropriate antibiotic, it can be used for the treatment of gram-negative bacterial infections .

Molecular Mechanism

This compound’s mechanism of action involves inhibiting the β-lactamase enzymes that would otherwise degrade antibiotics . It forms reversible covalent bonds with alcohols such as the active site serine in a serine carbapenemase . This property enables them to function as transition state analogs of serine carbapenemase-catalyzed lactam hydrolysis and thereby inhibit these enzymes .

Temporal Effects in Laboratory Settings

The pharmacokinetics of this compound have been evaluated in a neutropenic mouse thigh infection model, as well as in an in vitro hollow-fiber infection model . This compound dosage regimens were designed to produce a wide range of 24-h areas under the concentration-time curves (AUCs) in the thigh infection model .

Dosage Effects in Animal Models

In both the animal and in vitro models, the PK-PD parameter that best described the antibacterial activity of this compound, when administered in combination with meropenem at exposures equivalent to 2 g dosed q8h by 3-h infusion in humans, was the 24-h free this compound AUC/meropenem-vaborbactam (with this compound at 8 mg/liter) MIC ratio .

Metabolic Pathways

This compound does not undergo metabolism . It predominantly undergoes renal excretion, where about 75 to 95% of the dose is excreted unchanged in the urine over a 24 to 48 hour period .

Transport and Distribution

This compound is administered intravenously . It is predominantly excreted through the kidneys .

Subcellular Localization

As a β-lactamase inhibitor, this compound operates in the periplasmic space of gram-negative bacteria where it inhibits β-lactamase enzymes .

Properties

IUPAC Name

2-[(3R,6S)-2-hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO5S/c15-11(7-9-2-1-5-20-9)14-10-4-3-8(6-12(16)17)19-13(10)18/h1-2,5,8,10,18H,3-4,6-7H2,(H,14,15)(H,16,17)/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOWNWLVCOUUEX-WPRPVWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C(CCC(O1)CC(=O)O)NC(=O)CC2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1([C@H](CC[C@H](O1)CC(=O)O)NC(=O)CC2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027690
Record name Vaborbactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Vaborbactam is a cyclic boronic acid pharmacophore β-lactamase inhibitor that elicits potent inhibition of _Klebsiella pneumoniae_ carbapenemase (KPC) enzymes and other Ambler class A and C enzymes such as serine β-lactamases that confer resistance to commonly-used antibiotics such as Carbapenems. Vaborbactam is a potent inhibitor of class A carbapenemases, such as KPC, as well as an inhibitor of other class A (CTX-M, SHV, TEM) and class C (P99, MIR, FOX) beta-lactamases. Vaborbactam interacts with β-lactamases of Ambler classes A and C via precovalent and covalent binding. It exerts no inhibitory actions on class D or class B carbapenemases. The production of contemporary β-lactamase by bacterial isolates potentiate the degradation of β-lactam antibiotic agents, rendering them clinically ineffective and posing challenges for patients receiving the standard antibiotic therapy. In combination with meropenem, varborbactam acts as a non-suicidal beta-lactamase inhibitor that protects meropenem from degradation mediated by serine beta-lactamases such as _Klebsiella pneumoniae_ carbapenemase (KPC).
Record name Vaborbactam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12107
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CAS No.

1360457-46-0
Record name (3R,6S)-2-Hydroxy-3-[[2-(2-thienyl)acetyl]amino]-1,2-oxaborinane-6-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1360457-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vaborbactam [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360457460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vaborbactam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12107
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vaborbactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,6S)-[2-Hydroxy-3-(2-thiophen-2-yl-acetylamino)-[1,2]oxaborinan-6-yl]-acetic acid
Source European Chemicals Agency (ECHA)
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Record name VABORBACTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C75676F8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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